molecular formula C16H22N2 B14596092 N,N,6,7-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 60481-52-9

N,N,6,7-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Katalognummer: B14596092
CAS-Nummer: 60481-52-9
Molekulargewicht: 242.36 g/mol
InChI-Schlüssel: ZDJYJXUICSAKDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,6,7-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine: is a synthetic organic compound with a complex structure. It belongs to the class of carbazole derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N,6,7-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of carbazole derivatives followed by reduction and amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: N,N,6,7-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinones, while reduction can produce more saturated carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, N,N,6,7-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is used as a building block for the synthesis of more complex molecules

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, derivatives of this compound are being investigated for their potential use in drug development. Their ability to interact with specific molecular targets makes them promising candidates for the treatment of various diseases.

Industry: Industrially, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Wirkmechanismus

The mechanism of action of N,N,6,7-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

    N,N-Dimethylcarbazole: A simpler derivative with similar chemical properties but different biological activities.

    6,7-Dimethylcarbazole: Another related compound with variations in its methylation pattern, leading to distinct chemical and biological behaviors.

    Carbazole: The parent compound, which serves as the basis for the synthesis of various derivatives, including N,N,6,7-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine.

Uniqueness: this compound is unique due to its specific methylation pattern and structural features. These characteristics confer distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

60481-52-9

Molekularformel

C16H22N2

Molekulargewicht

242.36 g/mol

IUPAC-Name

N,N,6,7-tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C16H22N2/c1-10-7-13-14-9-12(18(3)4)5-6-15(14)17-16(13)8-11(10)2/h7-8,12,17H,5-6,9H2,1-4H3

InChI-Schlüssel

ZDJYJXUICSAKDF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)NC3=C2CC(CC3)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.